

A Comprehensive Technical Guide to N-Boc-4piperidinemethanol

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Compound of Interest		
Compound Name:	N-Boc-4-piperidinemethanol	
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This technical guide provides an in-depth overview of **N-Boc-4-piperidinemethanol**, a key building block in synthetic and medicinal chemistry. This document details its fundamental physicochemical properties, outlines a significant synthetic application with a detailed experimental protocol, and visualizes the synthetic pathway for enhanced clarity.

Core Physicochemical Data

N-Boc-4-piperidinemethanol, also known as tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate, is a valuable intermediate in the synthesis of complex piperidine derivatives.[1][2] Its Boc-protecting group enhances stability and allows for controlled reactivity in multi-step syntheses.[1][2] The fundamental properties of this compound are summarized below.

Property	Value	References
Molecular Formula	C11H21NO3	[1][3][4][5]
Molecular Weight	215.29 g/mol	[1][2][3][4][5]
CAS Number	123855-51-6	[1][3][4]
Appearance	Off-white to yellowish solid powder	[1]
Purity	≥ 97%	[3][4]



Synthetic Application: A Key Intermediate in Vandetanib Synthesis

N-Boc-4-piperidinemethanol serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. One notable application is in the multi-step synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate for the drug Vandetanib. The overall synthetic workflow, starting from piperidin-4-ylmethanol, is outlined below.

Experimental Protocol: Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate

This protocol details the three main steps starting from piperidin-4-ylmethanol, which include the protection of the piperidine nitrogen, sulfonation of the hydroxyl group, and finally, substitution with the phenoxy moiety.

Step 1: Synthesis of N-Boc-4-piperidinemethanol (Acylation)

- Dissolve piperidin-4-ylmethanol in an appropriate solvent.
- Add di-tert-butyl dicarbonate (Boc₂O) to the solution in the presence of a suitable base (e.g., triethylamine or sodium bicarbonate) to facilitate the reaction.
- Stir the reaction mixture at room temperature until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
- Upon completion, perform an aqueous work-up to remove the base and other water-soluble impurities.
- Extract the product into an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), and concentrate under reduced pressure to yield N-Boc-4piperidinemethanol.

Step 2: Sulfonation



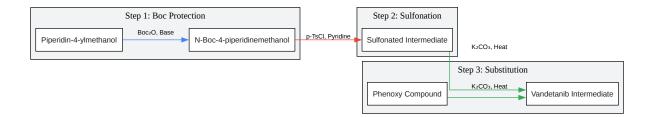
- Dissolve the N-Boc-4-piperidinemethanol obtained from the previous step in a suitable solvent such as pyridine and cool the solution to 0°C.
- Slowly add p-toluenesulfonyl chloride to the cooled solution.
- Allow the reaction mixture to stir at a controlled temperature (e.g., 5°C) for several hours.
- After the reaction is complete, pour the mixture into water and extract the product with an
 organic solvent like ethyl acetate.

Step 3: Substitution

- In a reaction vessel, combine the product from the sulfonation step with the appropriate phenoxy compound.
- · Add potassium carbonate to the mixture.
- Heat the reaction system to a high temperature (e.g., 153°C) and stir for a designated period to facilitate the substitution reaction.

Visualized Synthetic Workflow

The following diagram illustrates the synthetic pathway from piperidin-4-ylmethanol to the Vandetanib intermediate, highlighting the role of **N-Boc-4-piperidinemethanol**.



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Caption: Synthetic pathway to a Vandetanib intermediate.

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